molecular formula C17H16FN5O2 B2541527 2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034370-49-3

2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2541527
CAS No.: 2034370-49-3
M. Wt: 341.346
InChI Key: WYMJKGHNSIKVPI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic acetamide derivative characterized by a 2-fluorophenoxy group, an acetamide bridge, and a pyrazine core substituted with a 1-methyl-1H-pyrazol-4-yl moiety. This compound’s structure combines fluorinated aromaticity with dual heterocyclic systems (pyrazine and pyrazole), which are common in pharmaceuticals targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-23-10-12(8-22-23)17-14(19-6-7-20-17)9-21-16(24)11-25-15-5-3-2-4-13(15)18/h2-8,10H,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMJKGHNSIKVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its efficacy against various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C19H19FN4OC_{19}H_{19}FN_{4}O, with a molecular weight of 354.4 g/mol. The structure features a fluorophenoxy group attached to an acetamide moiety, which is further linked to a pyrazinyl-pyrazole unit. The presence of these functional groups is critical for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including those similar to our compound. For instance, compounds with similar structures have been shown to inhibit the NS2B-NS3 protease of flaviviruses such as Zika and dengue viruses. In particular, some derivatives exhibited IC50 values as low as 130 nM, indicating potent inhibitory effects on viral replication .

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications in the pyrazole and adjacent functional groups significantly influence biological activity. The introduction of different substituents on the pyrazole ring can enhance or diminish activity against specific targets. For example, compounds with additional methyl or aromatic groups have been shown to retain activity, while bulky groups often lead to reduced potency .

Study 1: Antiviral Efficacy

In a study examining the antiviral properties of various pyrazole derivatives, compound 12 was found to have an IC50 of 0.62 μM against Zika virus protease, while another compound with a similar backbone demonstrated an EC50 range of 300–600 nM in cellular assays . This indicates that modifications in the side chains can lead to enhanced antiviral properties.

Study 2: Insecticidal Activity

Another investigation into pyrazole derivatives revealed promising insecticidal activity. Compounds structurally related to our target were effective against common agricultural pests, suggesting potential applications in agrochemicals . The mechanism was attributed to their ability to disrupt critical biochemical pathways in insects.

Data Tables

Compound Target IC50 (μM) Activity
Compound 12Zika virus protease0.62Antiviral
Compound 47Zika virus replication0.13Antiviral
Compound XInsect pest<1Insecticidal

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, such as fluorinated aromatic groups, acetamide linkages, or pyrazole/pyrimidine heterocycles. Key comparisons are summarized below:

Compound Name Key Structural Features Biological Target/Activity Reference
ZINC96007907 (N1-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)piperidine-1,4-dicarboxamide) 1-methylpyrazole, piperidine, dicarboxamide Acetylcholinesterase inhibition (docking-based screening hit)
Zamaporvintum (2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide) Imidazole, pyrazine, trifluoromethylpyridine Undisclosed (WHO-listed investigational compound)
B3 (N-(4-Fluorobenzyl)-2-(5-(1-methyl-1H-pyrazol-4-yl)-2',4'-dioxo-spiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-quinuclidin-3-yl)acetamide) Spirocyclic chromane, 1-methylpyrazole, quinuclidine Potential CNS activity (spirocyclic chromane derivatives)
4a (2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide) Thienopyrimidine, 1-methylpyrazole, trifluoromethylphenyl Type-II pan-tropomyosin receptor kinase inhibition
Example 83 (2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) Fluorophenyl, pyrazolopyrimidine, chromenone Kinase inhibition (structural similarity to kinase inhibitors)

Key Comparative Insights

Fluorinated Aromatic Groups: The 2-fluorophenoxy group in the target compound is distinct from the 4-fluorophenyl or trifluoromethylphenyl groups in analogs. Fluorine substitution enhances metabolic stability and binding affinity in many cases, as seen in Zamaporvintum (trifluoromethylpyridine) and 4a (trifluoromethylphenyl) .

Heterocyclic Core Variations: Pyrazine-pyrazole hybrids (target compound) differ from pyrazolopyrimidine (Example 83) or thienopyrimidine (4a) systems. Pyrazine’s electron-deficient nature may influence π-π stacking in receptor binding compared to pyrimidine-based analogs . The 1-methyl-1H-pyrazol-4-yl group is recurrent in multiple compounds (e.g., B3, 4a), suggesting its role in optimizing steric and electronic interactions with targets .

Acetamide Linker Modifications :

  • The acetamide bridge in the target compound is simpler than the dicarboxamide in ZINC96007907 or the spirocyclic systems in B3 . This may reduce synthetic complexity but limit conformational flexibility .

Biological Activity: While the target compound’s activity is unspecified, analogs like ZINC96007907 and 4a demonstrate efficacy in enzyme/receptor inhibition. The absence of a thienopyrimidine or chromenone moiety in the target may narrow its target spectrum compared to 4a or Example 83 .

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution : React 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethanol with 2-fluorophenol under alkaline conditions to form the phenoxy intermediate .
  • Condensation : Use a condensing agent (e.g., DCC or EDC) to couple the intermediate with acetamide derivatives in anhydrous solvents like DMF or THF. Reaction temperatures should be maintained at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor yields via HPLC with C18 columns and UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) confirm regiochemistry and detect impurities. For example, the pyrazine protons appear as distinct singlets at δ 8.5–9.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z calculated for C18_{18}H17_{17}FN5_5O2_2: 362.13) .
  • HPLC : Reverse-phase methods (gradient: 10–90% acetonitrile in 0.1% TFA) assess purity. Retention times should align with reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or impurities. To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound variability via LC-MS .
  • Dose-Response Curves : Perform triplicate experiments with IC50_{50} values calculated using nonlinear regression (GraphPad Prism). Compare results against positive controls (e.g., staurosporine for kinase inhibition) .
  • Metabolite Screening : Use hepatic microsomes (human or rodent) to identify active metabolites that may contribute to off-target effects .

Q. What computational strategies are effective for predicting this compound’s binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2 or EGFR). Use crystal structures from the PDB (e.g., 4R3P for JAK2) .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • SAR Studies : Modify substituents (e.g., fluorophenoxy or pyrazine groups) and correlate with docking scores to optimize selectivity .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., sulfonamides) to reduce LogP from >3 (predicted) to 1–2, enhancing aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS. Replace metabolically labile groups (e.g., methylpyrazole) with deuterated analogs .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. Aim for <95% binding to improve tissue penetration .

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